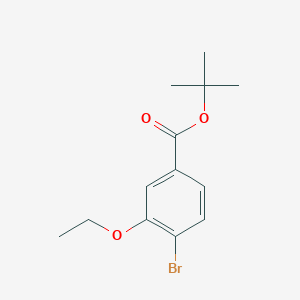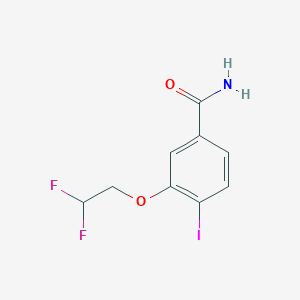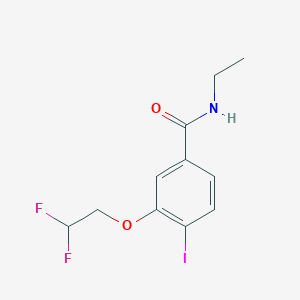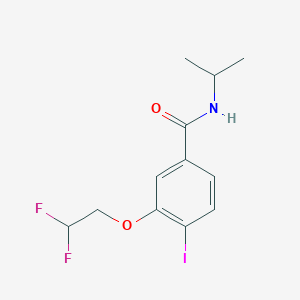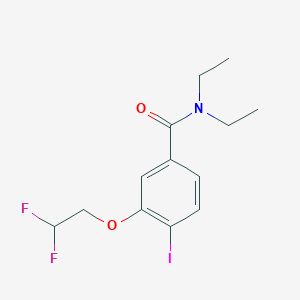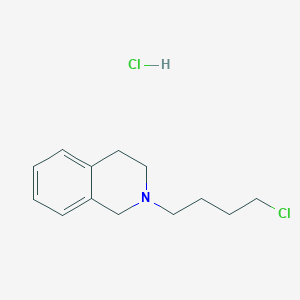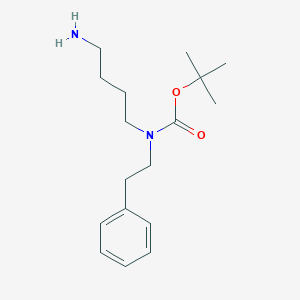
tert-Butyl (4-aminobutyl)(phenethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-aminobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula C15H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. This compound is known for its role as a protecting group in various chemical reactions, ensuring stability and selectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobutyl)(phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutyl and phenethyl groups. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-aminobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4-aminobutyl)(phenethyl)carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine group. It is also employed in the synthesis of complex organic molecules and polymers .
Biology
In biological research, this compound is used to modify biomolecules, aiding in the study of protein interactions and enzyme functions. It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of pharmaceuticals, particularly in the design of prodrugs that require selective activation in the body.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. It is involved in the manufacture of coatings, adhesives, and other functional materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-aminobutyl)(phenethyl)carbamate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis. The compound can be selectively removed under mild conditions, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-aminomethyl)phenylcarbamate: Similar in structure but with a different substitution pattern on the phenyl ring.
N-Boc-1,4-butanediamine: Another carbamate-protected amine with a different alkyl chain length.
Uniqueness
tert-Butyl (4-aminobutyl)(phenethyl)carbamate is unique due to its specific combination of tert-butyl, 4-aminobutyl, and phenethyl groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMXSBYJQFJGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

